2-Fluoro-5-(propane-2-sulfonyl)benzoic acid
Overview
Description
2-Fluoro-5-(propane-2-sulfonyl)benzoic acid is an organic compound with the molecular formula C10H11FO4S. It is a derivative of benzoic acid, where the benzene ring is substituted with a fluorine atom and a propane-2-sulfonyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-5-(propane-2-sulfonyl)benzoic acid typically involves the introduction of the fluorine and sulfonyl groups onto the benzoic acid framework. One common method is the electrophilic aromatic substitution reaction, where a fluorine atom is introduced to the benzene ring using a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI). The sulfonyl group can be introduced via sulfonylation reactions using reagents like sulfuryl chloride (SO2Cl2) followed by oxidation to form the sulfonyl fluoride .
Industrial Production Methods
Industrial production of this compound may involve large-scale electrophilic aromatic substitution reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-5-(propane-2-sulfonyl)benzoic acid undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: The benzene ring can undergo further substitution reactions with electrophiles.
Nucleophilic Substitution: The fluorine atom can be replaced by nucleophiles under appropriate conditions.
Oxidation and Reduction: The sulfonyl group can be oxidized or reduced to form different functional groups.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) can be used under acidic conditions.
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can facilitate the substitution of the fluorine atom.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic aromatic substitution can yield brominated or nitrated derivatives, while nucleophilic substitution can produce compounds with different functional groups replacing the fluorine atom .
Scientific Research Applications
2-Fluoro-5-(propane-2-sulfonyl)benzoic acid has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing inhibitors for specific enzymes or receptors.
Materials Science: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-Fluoro-5-(propane-2-sulfonyl)benzoic acid involves its interaction with molecular targets through its functional groups. The fluorine atom can participate in hydrogen bonding and dipole-dipole interactions, while the sulfonyl group can engage in electrostatic interactions with positively charged sites on proteins or other biomolecules. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-5-(methylsulfonyl)benzoic acid
- 2-Fluoro-5-(ethylsulfonyl)benzoic acid
- 2-Fluoro-5-(butane-2-sulfonyl)benzoic acid
Uniqueness
2-Fluoro-5-(propane-2-sulfonyl)benzoic acid is unique due to the specific combination of the fluorine and propane-2-sulfonyl groups, which confer distinct chemical and physical properties. This uniqueness can be leveraged in various applications, particularly in medicinal chemistry, where the compound’s structure can be optimized for specific biological targets .
Properties
IUPAC Name |
2-fluoro-5-propan-2-ylsulfonylbenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FO4S/c1-6(2)16(14,15)7-3-4-9(11)8(5-7)10(12)13/h3-6H,1-2H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKKNTSIWQQISLN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C1=CC(=C(C=C1)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1152548-25-8 | |
Record name | 2-fluoro-5-(propane-2-sulfonyl)benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.